![molecular formula C18H17N5O B2505761 6-[5-(吡啶-2-羰基)-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-2-基]吡啶-3-腈 CAS No. 2415511-69-0](/img/structure/B2505761.png)

6-[5-(吡啶-2-羰基)-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-2-基]吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

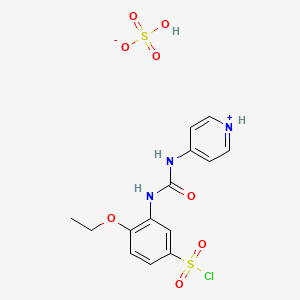

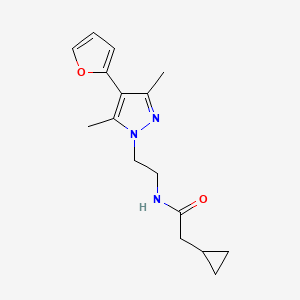

The compound of interest, 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for pharmaceutical applications. The papers provided discuss the synthesis and properties of similar compounds, which can offer insights into the behavior and potential uses of the compound .

Synthesis Analysis

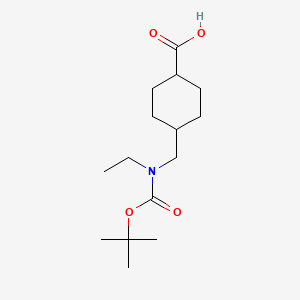

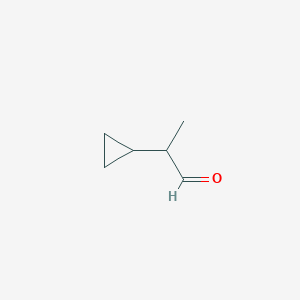

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of versatile intermediates. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile building block for creating trifluoromethylated N-heterocycles . Similarly, a diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles is achieved through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes . These methods suggest that the compound of interest could potentially be synthesized through similar multi-component reactions, utilizing specific intermediates and catalysts to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, a comparative experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif was conducted, which included spectral and structural properties analysis using FT-IR, NMR, docking, and DFT methods . This approach could be applied to the compound of interest to determine its molecular structure and to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds show a range of possibilities. The reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles were investigated, indicating that the compound can participate in further chemical transformations . Additionally, the formation of cyclopropanecarbonitrile derivatives as competing reactions during the synthesis of dihydrofuran carbonitriles suggests that the compound of interest may also undergo similar competing reactions, which would need to be controlled for a successful synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and computational methods. For instance, the optimized structure, vibrational, and NMR spectra of a pyran derivative were in good agreement with experimental data, suggesting that similar methods could be used to explore the properties of the compound of interest . The synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles also provides information on the reactivity of such compounds with alcohols in the presence of an acid catalyst . This information could be relevant when considering the solubility, stability, and reactivity of the compound of interest.

科学研究应用

合成与结构分析

- 该化合物已用于功能化 4H-吡喃并[3,2-c]吡啶的合成,揭示了苯亚甲基双[4-羟基-6-甲基-2(1H)-3-吡啶酮]的新途径 (Mekheimer、Mohamed 和 Sadek,1997 年)。

- 已使用 X 射线衍射分析对类似化合物(如 4,6,6-三甲基-2-氧代-5,6-二氢-2H-吡喃-3-腈)的结构进行了研究 (Jansone、Belyakov、Fleisher、Leite 和 Lukevics,2007 年)。

腐蚀抑制研究

- 已经研究了芳基吡唑并吡啶衍生物在酸性环境中对金属的腐蚀抑制作用,显示出显着的抑制活性 (Sudheer 和 Quraishi,2015 年)。

药物研究

- 新型吡啶衍生物在抗菌和抗氧化活性方面显示出前景,在药物发现中得到应用 (Flefel、El-Sofany、El-Shahat、Naqvi 和 Assirey,2018 年)。

- 已经研究了 4-芳基-6-(1H-吲哚-3-基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-腈等化合物在治疗癌症和细菌感染方面的潜力 (Low、Cobo、Sánchez、Trilleras 和 Glidewell,2007 年)。

材料科学与电子学

- 探索了吡啶衍生物的热、结构、光学和二极管特性,显示了在电子应用中的潜力 (Zedan、El-Taweel 和 El-Menyawy,2020 年)。

催化与化学反应

- 这些化合物参与由离子液体催化的多组分合成,展示了化学中的高效合成途径 (Rahmani、Mohammadpoor-Baltork、Khosropour、Moghadam、Tangestaninejad 和 Mirkhani,2018 年)。

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, contributing to the compound’s activity.

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs that contain a pyrrolidine ring are involved in modulating enzyme activity, receptor signaling, or ion channel function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, stereochemistry, and physicochemical properties . The presence of the pyrrolidine ring might influence these properties, but specific details would require experimental data.

属性

IUPAC Name |

6-[5-(pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c19-7-13-4-5-17(21-8-13)22-9-14-11-23(12-15(14)10-22)18(24)16-3-1-2-6-20-16/h1-6,8,14-15H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISXJIGVHFYSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)